molecular formula C15H22N2O3S B7689209 1-(methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

1-(methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide

Cat. No. B7689209
M. Wt: 310.4 g/mol
InChI Key: DNEJZNPREWPQDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Methylsulfonyl)-N-(1-phenylethyl)piperidine-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its various applications in research. The compound is also known as MPAC and is a piperidine derivative. MPAC has been used in numerous studies to investigate its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

MPAC has been used in numerous scientific research studies due to its ability to interact with the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various physiological processes, including pain perception, memory, and mood regulation. MPAC has been shown to modulate the sigma-1 receptor, making it a potential therapeutic target for various diseases, including neuropathic pain, depression, and Alzheimer's disease.

Mechanism of Action

MPAC acts as a sigma-1 receptor agonist, which means that it binds to the receptor and activates it. The activation of the sigma-1 receptor leads to the modulation of various cellular processes, including calcium signaling, ion channel activity, and protein kinase activity. The modulation of these processes leads to the biochemical and physiological effects of MPAC.
Biochemical and Physiological Effects
MPAC has been shown to have various biochemical and physiological effects, including the modulation of calcium signaling, ion channel activity, and protein kinase activity. These effects have been linked to the potential therapeutic benefits of MPAC in various diseases, including neuropathic pain, depression, and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using MPAC in lab experiments is its ability to specifically target the sigma-1 receptor. This allows researchers to investigate the role of the sigma-1 receptor in various physiological processes. However, one limitation of using MPAC is its potential toxicity. MPAC has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.

Future Directions

There are numerous future directions for the use of MPAC in scientific research. One potential direction is the investigation of its potential therapeutic benefits in various diseases, including neuropathic pain, depression, and Alzheimer's disease. Another potential direction is the development of more potent and selective sigma-1 receptor agonists that can be used in clinical settings. Additionally, the investigation of the sigma-1 receptor's role in other physiological processes could lead to the discovery of new therapeutic targets for various diseases.

Synthesis Methods

The synthesis of MPAC involves the reaction of 4-piperidone hydrochloride with methylsulfonyl chloride and 1-phenylethylamine in the presence of a base. The reaction results in the formation of MPAC, which can be further purified using column chromatography.

properties

IUPAC Name

1-methylsulfonyl-N-(1-phenylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-12(13-6-4-3-5-7-13)16-15(18)14-8-10-17(11-9-14)21(2,19)20/h3-7,12,14H,8-11H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEJZNPREWPQDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C2CCN(CC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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